molecular formula C13H12BrNO B13097276 1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile

1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile

Cat. No.: B13097276
M. Wt: 278.14 g/mol
InChI Key: MXWWOANUNGGDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile is an organic compound characterized by a bromophenyl group attached to a cyclohexanecarbonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 3-bromobenzaldehyde with cyclohexanone in the presence of a base, followed by the addition of a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts are typical methods.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-3-oxocyclohexanecarboxamide
  • 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid
  • 1-(3-Bromophenyl)-3-oxocyclohexanemethanol

Uniqueness: 1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various synthetic and research purposes.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

1-(3-bromophenyl)-3-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C13H12BrNO/c14-11-4-1-3-10(7-11)13(9-15)6-2-5-12(16)8-13/h1,3-4,7H,2,5-6,8H2

InChI Key

MXWWOANUNGGDPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.